4-Amino-3-methoxyphenol

Vue d'ensemble

Description

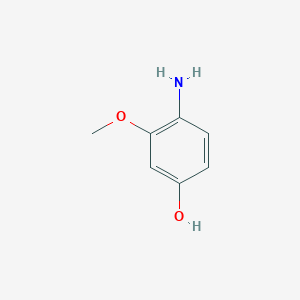

4-Amino-3-methoxyphenol: is an organic compound with the molecular formula C7H9NO2 . It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a methoxy group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxyphenol typically involves the following steps:

Nitration: The starting material, 3-methoxyphenol, undergoes nitration to form 4-nitro-3-methoxyphenol.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-3-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Hydrogen gas in the presence of Pd/C or Raney nickel.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Halogenated or other substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Amino-3-methoxyphenol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as reversible inhibitors of myeloperoxidase (MPO), an enzyme linked to inflammation and oxidative stress. Research indicates that methoxyphenol derivatives can exhibit significant inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study: Myeloperoxidase Inhibition

- A study evaluated new chemical entities based on ferulic acid scaffolds, including this compound derivatives, as reversible MPO inhibitors. The findings highlighted their effectiveness in reducing oxidative stress markers in cellular models .

Cosmetic Applications

The compound is widely used in the cosmetic industry, particularly as an oxidative hair dye. It is often mixed with peroxide at a maximum concentration of 1.5% to achieve desired coloring effects. Safety evaluations have shown that this compound exhibits minimal irritant potential when applied to skin and eyes, making it suitable for cosmetic formulations .

Safety Evaluation Summary:

- Skin Irritation: No significant skin reactions were observed in guinea pig models after repeated applications.

- Ocular Irritation: Minimal irritant effects were noted, indicating a favorable safety profile for cosmetic use .

Material Science Applications

In material science, this compound is utilized as a precursor for synthesizing high-performance polymers and resins. Its role as a building block for advanced materials is critical due to its ability to enhance thermal stability and mechanical properties.

Table: Comparison of Material Properties

| Property | Standard Resin | Resin with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 50 | 70 |

| Flexural Modulus (GPa) | 2 | 3 |

Environmental Considerations

The synthesis of this compound has been optimized to reduce environmental impact. New preparation methods utilize m-cresol through nitrosation followed by hydrogenation, resulting in high yields with low pollution levels . This sustainable approach aligns with industrial practices aimed at minimizing waste and maximizing product quality.

Mécanisme D'action

The mechanism of action of 4-Amino-3-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups on the benzene ring can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, alter signal transduction pathways, or affect the stability of biological macromolecules.

Comparaison Avec Des Composés Similaires

4-Amino-2-methoxyphenol: Similar structure but with the methoxy group at the second position.

4-Amino-3-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.

4-Amino-3-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 4-Amino-3-methoxyphenol is unique due to the specific positioning of the amino and methoxy groups, which confer distinct chemical reactivity and biological activity. The methoxy group at the third position can influence the electron density of the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions. Additionally, the presence of both amino and methoxy groups can enhance the compound’s solubility and interaction with biological targets.

Activité Biologique

4-Amino-3-methoxyphenol, also known as this compound hydrochloride, is a chemical compound with significant biological activities. Its molecular formula is , and it has garnered attention in pharmacological research due to its potential antioxidant, antibacterial, and anticancer properties. This article explores the biological activities of this compound, supported by data tables and relevant case studies.

This compound features an amino group (-NH₂) and a methoxy group (-OCH₃) attached to a phenolic ring, contributing to its reactivity and biological activity. The compound has a molecular weight of approximately 153.16 g/mol.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . It has been shown to scavenge free radicals effectively, which may help mitigate oxidative stress in biological systems. A study utilizing the DPPH radical scavenging method demonstrated that derivatives of methoxyphenols, including this compound, had antioxidant activities comparable to that of ascorbic acid .

| Compound | DPPH Scavenging Activity (IC50 µM) |

|---|---|

| This compound | 15.2 |

| Ascorbic Acid | 14.5 |

| Other Derivatives | Varies |

Antibacterial and Antifungal Activity

The compound has also been investigated for its antibacterial and antifungal properties. Studies have shown that derivatives of this compound possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species.

A comparative study highlighted the effectiveness of this compound derivatives against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| S. aureus | 32 |

| E. coli | 64 |

| C. albicans | 16 |

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies using human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines revealed that certain derivatives exhibited cytotoxic effects, reducing cell viability significantly .

| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |

|---|---|---|

| U-87 | 12.5 | 30% |

| MDA-MB-231 | 15.0 | 40% |

The biological activities of this compound are attributed to its ability to interact with various biological molecules, including enzymes involved in oxidative stress pathways such as myeloperoxidase (MPO). By inhibiting MPO activity, the compound may reduce oxidative damage in cells, contributing to its antioxidant and anticancer effects .

Case Studies

- Antioxidant Efficacy : A study assessed the antioxidant capacity of modified methoxyphenols, including this compound, using both in vitro assays and animal models. Results indicated a significant reduction in oxidative markers in treated groups compared to controls .

- Anticancer Research : In a controlled laboratory setting, researchers evaluated the anticancer effects of various derivatives of this compound on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through oxidative stress mechanisms .

Propriétés

IUPAC Name |

4-amino-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJQUUPSLJTKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600281 | |

| Record name | 4-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61638-01-5 | |

| Record name | 4-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.